
3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane is a complex organic compound characterized by its unique structure, which includes five nitrogen atoms and two benzyl groups This compound belongs to the class of macrocyclic polyamines, which are known for their ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane typically involves the cyclization of linear polyamines with benzyl halides. One common method is the reaction of 1,4,7,10,13-pentaazacyclohexadecane with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohols and carboxylic acids.
Reduction: Formation of amines and hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and drug delivery.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13-pentaazacyclohexadecane: Lacks the benzyl groups, making it less reactive.
15-hexadecyl-1,4,7,10,13-pentaazacyclohexadecane: Contains a hexadecyl group, altering its solubility and reactivity.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Contains oxygen atoms in the ring, affecting its coordination properties.
Uniqueness
3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane is unique due to the presence of benzyl groups, which enhance its reactivity and potential applications. The combination of nitrogen donor sites and benzyl groups makes it a versatile compound in various fields of research.
Properties
CAS No. |
185303-32-6 |
|---|---|
Molecular Formula |
C25H39N5 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
3,11-dibenzyl-1,4,7,10,13-pentazacyclohexadecane |
InChI |
InChI=1S/C25H39N5/c1-3-8-22(9-4-1)18-24-20-27-12-7-13-28-21-25(19-23-10-5-2-6-11-23)30-17-15-26-14-16-29-24/h1-6,8-11,24-30H,7,12-21H2 |
InChI Key |
DCRBICBMSOSNCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(NCCNCCNC(CNC1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


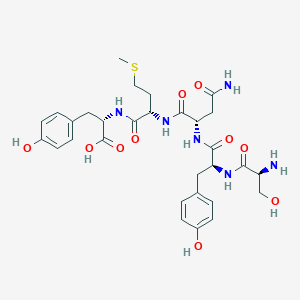

![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)
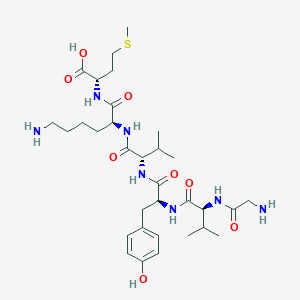
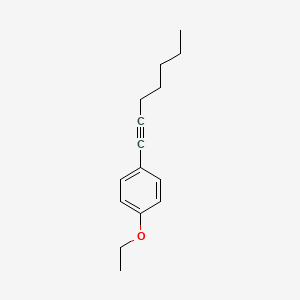
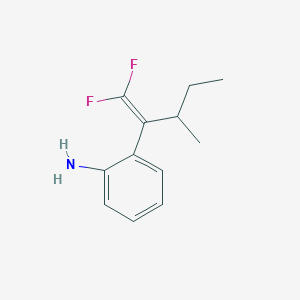
![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)
![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)
![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)
![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)
![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)
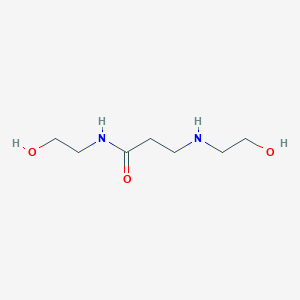
![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)
